9-(Iodomethyl)anthracene
Description
9-(Iodomethyl)anthracene is an anthracene (B1667546) derivative characterized by an iodomethyl group (-CH₂I) attached to the 9-position of the anthracene core. This structural feature imparts a high degree of reactivity, making it a valuable tool for chemists. The development of synthetic routes to this compound is an extension of earlier work on other halomethyl anthracene derivatives, such as 9-(chloromethyl)anthracene (B151802). chemicalbook.com Its unique photophysical properties, inherent to the anthracene moiety, further enhance its importance in materials science and photochemistry.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Functionalization of the PAH core allows for the tuning of their electronic, optical, and physical properties, leading to applications in diverse areas such as organic electronics and sensor technology. scirp.orgresearchgate.net this compound, as a functionalized PAH, is significant due to the reactive C-I bond, which allows for its covalent immobilization onto surfaces and incorporation into larger molecular architectures.
For instance, the principles behind the functionalization of silica (B1680970) gels with anthracene derivatives, such as the work done with 9-(chloromethyl)anthracene to create adsorbents for PAH pollutants, highlight the potential applications for its iodo-counterpart. researchgate.net The ability to anchor the anthracene unit onto a substrate like silica gel leverages the π-π stacking interactions of the aromatic system for selective adsorption. researchgate.net Furthermore, the incorporation of anthracene derivatives into polymers has been explored for creating reversible polymer systems and semi-conducting materials. researchgate.netresearchgate.net The reactivity of the iodomethyl group makes this compound a prime candidate for similar applications in materials science, where the anthracene moiety can impart desirable photophysical properties. mdpi.com
The primary role of this compound in contemporary research is as a key synthetic intermediate. It is often generated in situ from the more commercially available 9-(chloromethyl)anthracene by reaction with sodium iodide. chemicalbook.com This conversion is crucial as the iodomethyl group is a better leaving group than the chloromethyl group, facilitating subsequent reactions.
A notable example of its utility is in the synthesis of lepidopterene. chemicalbook.comresearchgate.net The reaction of 9-(chloromethyl)anthracene with sodium iodide in refluxing acetone (B3395972) produces this compound as an intermediate, which then undergoes further reactions to yield lepidopterene. chemicalbook.com The reaction pathway and product distribution are highly dependent on the experimental conditions, underscoring the versatility of this compound as an intermediate.
Research has provided clear evidence for a free radical mechanism involving the 9-anthracenemethyl radical, which is generated from this compound. chemicalbook.comresearchgate.net This radical intermediate can then lead to various products. For example, when this compound is heated in refluxing dry acetone, lepidopterene is the main product. However, if the reaction is carried out at room temperature for an extended period, 1,2-bis(9-anthracenyl)ethane is formed. chemicalbook.com
| Reactants | Conditions | Major Product(s) | Yield |
|---|---|---|---|
| This compound | Dry acetone, reflux | Lepidopterene | 45% |
| This compound | Dry acetone, room temperature, 2 weeks | 1,2-bis(9-anthracenyl)ethane | 24% |
| This compound, hydroquinone (B1673460) | Dry acetone, reflux | 2-(9-Anthracenemethyl)-benzene-1,4-diol and Lepidopterene | 32% and 23% |
| This compound, triethylborane (B153662) | Not specified | 9-(Hydroxymethyl)anthracene and 9-Propylanthracene | Not specified |
The study of this compound is part of a broader research interest in halogenated methylanthracenes. The introduction of a halogen atom to the methyl group or directly to the anthracene ring significantly influences the compound's reactivity and physical properties. Research in this area follows several key trajectories:
Mechanistic Studies: A significant amount of research focuses on elucidating the reaction mechanisms involving halogenated methylanthracenes. As seen with this compound, these compounds can serve as precursors to radical or ionic intermediates, leading to complex chemical transformations and the synthesis of novel structures like lepidopterene. chemicalbook.com
Materials Science: Halogenated anthracene derivatives are explored for their potential in materials science. The halogen atom can influence crystal packing and photomechanical properties. researchgate.net For example, derivatives like 9-(bromomethyl)-10-chloroanthracene are investigated for their fluorescence properties and potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs). ontosight.ai The ability to functionalize polymers with these reactive anthracene derivatives is also a key area of research. researchgate.net
Medicinal Chemistry: More recently, halogenated methylanthracenes have been investigated for their biological activity. For example, 9-(bromomethyl)-10-methylanthracene has been used as a starting material for the synthesis of novel compounds that act as p53 activators for the potential treatment of glioblastoma. mdpi.com This highlights a growing interest in the application of functionalized PAHs in drug discovery.
The historical and ongoing research into halogenated methylanthracenes, from fundamental synthetic intermediates like 9,10-bis-(chloromethyl)-anthracene to specialized molecules for advanced applications, underscores the enduring importance of this class of compounds in chemistry. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(iodomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEUXEXJKVLQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573898 | |
| Record name | 9-(Iodomethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260365-89-7 | |
| Record name | 9-(Iodomethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Iodomethyl Anthracene and Precursor Compounds
Direct Iodination Strategies
Direct iodination of 9-methylanthracene (B110197) to yield 9-(iodomethyl)anthracene presents a concise route, though it is often complicated by competing reactions, particularly electrophilic substitution on the aromatic ring. Radical iodination of the benzylic protons of 9-methylanthracene is thermodynamically less favorable compared to chlorination or bromination. ambeed.com
One documented method for direct iodination involves the use of iodine monochloride (ICl). Careful control of the stoichiometry is crucial to minimize the formation of di-iodinated byproducts. Initial yields for this method average around 65% with a purity exceeding 95%.
A notable challenge in the direct iodination of 9-methylanthracene is the potential for nuclear halogenation, where the iodine atom substitutes a hydrogen on the anthracene (B1667546) ring system rather than on the methyl group. For instance, the reaction of 9-methylanthracene with N-chlorosuccinimide (NCS) in the presence of hydrochloric acid predominantly leads to nuclear chlorination. researchgate.netresearchgate.net Similarly, while N-bromosuccinimide (NBS) in the absence of iodine can exclusively yield 9-(bromomethyl)anthracene (B1265701), the presence of iodine promotes nuclear bromination, affording 9-bromo-10-methylanthracene (B11955744) as the major product. researchgate.netresearchgate.net These findings underscore the delicate balance of reagents and conditions required for selective benzylic iodination.
Two-Step Synthesis Protocols
A more common and often more selective approach to this compound involves a two-step synthesis. This typically entails the initial preparation of 9-(chloromethyl)anthracene (B151802), followed by a halogen exchange reaction.
Halogen Exchange Reactions from 9-(Chloromethyl)anthracene
The conversion of 9-(chloromethyl)anthracene to this compound is efficiently achieved through the Finkelstein reaction. This reaction involves treating the chlorinated precursor with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent. wikipedia.orgbyjus.comunacademy.comchemicalbook.com
A standard procedure involves reacting 9-(chloromethyl)anthracene with sodium iodide in dry acetone (B3395972) at room temperature. The reaction can be completed in as little as 1.5 hours. chemicalbook.com The success of the Finkelstein reaction is driven by the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the resulting sodium chloride is not, thus shifting the equilibrium towards the formation of the desired iodoalkane. wikipedia.orgbyjus.com
| Reactants | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |
| 9-(Chloromethyl)anthracene | Sodium Iodide (1.1 equiv.) | Dry Acetone | Reflux | 12 h | Lepidopterene* | 75% | iitk.ac.in |
| 9-(Chloromethyl)anthracene | Sodium Iodide | Dry Acetone | Room Temp. | 1.5 h | This compound | - | chemicalbook.com |
| Note: In this specific study, the intermediate this compound was not isolated but was shown to be a necessary intermediate for the formation of lepidopterene. |
The Finkelstein reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.comiitk.ac.in The iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound. The chloride ion (Cl⁻) is displaced as the leaving group. The reaction is reversible, but the precipitation of sodium chloride in acetone drives the reaction to completion. wikipedia.orgbyjus.com The rate of this reaction is dependent on the nucleophilicity of the attacking anion, the nature of the leaving group, and the stability of the anions in the chosen solvent. byjus.com
Synthesis of 9-(Chloromethyl)anthracene as a Precursor
The utility of the Finkelstein reaction is contingent on the availability of the precursor, 9-(chloromethyl)anthracene. This compound can be synthesized through various methods, with the direct chloromethylation of anthracene being a prominent, albeit challenging, route.
Direct Chloromethylation:
The most direct method for synthesizing 9-(chloromethyl)anthracene is the chloromethylation of anthracene using formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrochloric acid. wikipedia.orgmaxbrainchemistry.com This electrophilic aromatic substitution reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂). maxbrainchemistry.com However, a significant drawback of this approach is the frequent co-production of 9,10-bis(chloromethyl)anthracene (B83949), which can be the major product under certain conditions. researchgate.netgoogle.com The formation of this di-substituted byproduct complicates the purification of the desired mono-substituted product.
Multi-Step Synthesis via a Grignard Reagent:
To circumvent the issue of poly-substitution, a multi-step protocol that offers greater selectivity for mono-functionalization has been developed. This method involves the initial formation of a Grignard reagent from anthracene.
Step 1: Grignard Reagent Formation: Anthracene is reacted with magnesium in a mixed solvent system of ether and tetrahydrofuran (B95107) (THF) at 40°C for 30 minutes. The use of THF as a co-solvent enhances the reactivity of the magnesium.
Step 2: Chlorination: The resulting Grignard intermediate is then treated with thionyl chloride (SOCl₂) in benzene (B151609) and heated for 3 hours to yield 9-(chloromethyl)anthracene.
Several factors can be adjusted to optimize the synthesis of 9-(chloromethyl)anthracene and minimize the formation of byproducts.
For Direct Chloromethylation:
Catalyst: The choice and concentration of the catalyst are critical. While zinc chloride is commonly used, other Lewis acids can be employed. dur.ac.uk The use of a phase transfer catalyst, such as hexadecyltrimethylammonium bromide, in a mixture of hydrochloric acid and acetic acid has been shown to give high yields of 9,10-bis(chloromethyl)anthracene, highlighting the influence of the catalyst system on the product distribution. google.com
Solvent: The reaction is often carried out in solvents like acetic acid. researchgate.net The solubility of the reactants and products can influence the reaction rate and outcome.
Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the formation of the diarylmethane byproduct, where a second anthracene molecule reacts with the initially formed 9-(chloromethyl)anthracene. dur.ac.uk
| Reactants | Reagents/Catalyst | Solvent | Temperature | Outcome | Reference |
| Anthracene | Formaldehyde, HCl, ZnCl₂ | - | - | Forms 9-chloromethylanthracene | maxbrainchemistry.com |
| Anthracene | Paraformaldehyde, HCl | - | - | Often results in mixtures of mono- and bis-chloromethylated products | |
| Anthracene | 1,3,5-Trioxane, HCl, HTAB | Acetic Acid | 60°C | High yield of 9,10-bis(chloromethyl)anthracene | google.com |
For Multi-Step Synthesis:
Grignard Reaction Conditions: The efficiency of Grignard reagent formation is crucial. The use of a co-solvent like THF is a key optimization parameter to ensure efficient reaction between anthracene and magnesium.
Chlorinating Agent: Thionyl chloride is an effective reagent for the conversion of the Grignard intermediate to the final product.
Emerging Synthetic Pathways for Functionalized Anthracene Scaffolds
The synthesis of anthracene derivatives is a dynamic field of chemical research, driven by their significant applications in materials science, organic electronics, and pharmaceuticals. nih.govbeilstein-journals.org Recent advancements have focused on developing more efficient, selective, and environmentally benign methods for the construction and functionalization of the anthracene framework.
Reductive Alkylation Approaches in Anthracene Synthesis
Reductive approaches, particularly starting from readily available anthraquinones, represent a common strategy for accessing the anthracene core. nih.govbeilstein-journals.org This method is advantageous as it utilizes stable precursors and allows for substitution patterns that might be difficult to achieve through direct electrophilic substitution on anthracene itself. The reduction of anthraquinones can be accomplished using various reagents. For instance, single-step reductions with zinc/pyridine or zinc/NaOH have been used to synthesize 9,10-diacetoxyanthracenes and 2,6-dialkoxyanthracenes from their corresponding anthraquinones in moderate to good yields (50–87%). beilstein-journals.orgbeilstein-journals.org
Another notable reductive system involves the use of LAH (Lithium aluminum hydride) or a combination of Zn/NH3 and HCl. beilstein-journals.org For example, 1,8-dichloroanthracene (B3240527) was prepared from 1,8-dichloroanthraquinone (B31358) using a Zn/NH3 system followed by HCl. beilstein-journals.org These methods effectively remove the carbonyl groups of the anthraquinone (B42736), yielding the core anthracene structure which can then be subjected to further functionalization. While not a direct alkylation, this reduction is a critical step in multi-step syntheses of functionalized anthracenes.
| Precursor | Reducing Agent/System | Product | Yield |
| Substituted Anthraquinones | Zn/pyridine or Zn/NaOH | 9,10-diacetoxy or 2,6-dialkoxy anthracenes | 50-87% |
| 1,8-dichloroanthraquinone | Zn/NH3, then HCl | 1,8-dichloroanthracene | - |
Metal-Catalyzed Methodologies for Anthracene Functionalization
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and anthracene derivatives are no exception. frontiersin.orgnih.gov Catalysts based on palladium, copper, gold, and indium have enabled novel and efficient transformations. nih.govresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile. They have been employed in C-H activation and cross-coupling reactions to introduce a wide array of functional groups onto the anthracene scaffold. frontiersin.org For instance, palladium(II)-catalyzed C-H arylation of o-tolualdehydes with aryl iodides has been used to synthesize substituted anthracenes. beilstein-journals.org Another approach involves the Pd-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives to create dibenzo[a,h]anthracenes. nih.govoup.com Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has been successfully used to synthesize 1,8-diarylanthracene derivatives from 1,8-dichloroanthracene. beilstein-journals.org
Gold-Catalyzed Cyclizations: Gold catalysts have shown efficacy in the cyclization of o-alkynyldiarylmethanes to produce substituted anthracenes in good yields (58-80%). beilstein-journals.org This methodology tolerates various functional groups, including fluorine, bromine, methyl, and even the acid-sensitive acetate (B1210297) group. beilstein-journals.org
Indium-Catalyzed Reactions: Indium catalysts have been utilized in reductive-dehydration intramolecular cycloaromatization reactions to prepare substituted anthracenes bearing phenyl, methyl, chloro, or methoxy (B1213986) groups in excellent yields (94–96%). beilstein-journals.org
These metal-catalyzed methods offer high selectivity and efficiency, often under milder conditions than traditional methods, expanding the accessible chemical space of anthracene derivatives. frontiersin.orgnih.gov
| Catalytic System | Reaction Type | Substrates | Products |
| Palladium(II) | C-H Arylation | o-tolualdehyde, aryl iodides | Substituted anthracenes |
| Palladium | Intramolecular Cyclization | p-styrylstilbene derivatives | Dibenzo[a,h]anthracenes |
| Gold | Cyclization | o-alkynyldiarylmethanes | Substituted anthracenes |
| Indium | Reductive Cycloaromatization | 2-benzylic aromatic aldehydes | Substituted anthracenes |
Intramolecular Cyclization and Friedel-Crafts Cyclization in Anthracene Framework Construction
Intramolecular cyclization reactions are fundamental to building the tricyclic anthracene framework from simpler precursors. beilstein-journals.orgbeilstein-journals.org These methods often involve the formation of one or more rings in a single synthetic operation.
Friedel-Crafts Cyclization: Acid-catalyzed intramolecular Friedel-Crafts cyclization is a classic and widely used method. beilstein-journals.orgbeilstein-journals.org For example, 2-arylmethylbenzoic acids can undergo cyclization with triflic acid, followed by a reductive dehydration step, to yield substituted anthracenes. beilstein-journals.org The efficiency of Friedel-Crafts type cyclizations can be enhanced by the presence of electron-donating groups on the aromatic rings. beilstein-journals.orgbeilstein-journals.org Mechanochemical approaches to Friedel-Crafts acylation have also been developed as an environmentally friendlier, solvent-free alternative. nih.gov
Other Intramolecular Cyclizations: A variety of other intramolecular cyclization strategies exist. This includes acid-catalyzed cyclizations of O-protected ortho-acetal diarylmethanols and Bradsher-type reactions. beilstein-journals.orgbeilstein-journals.org These reactions are powerful tools for constructing the core anthracene structure, which can then be modified to introduce specific functionalities. rsc.org For example, dibenzo[a,j]anthracenes have been synthesized via a double iodonium-induced electrophilic cyclization. beilstein-journals.org
Microwave-Assisted Synthetic Protocols for Anthracene Derivatives
The use of microwave irradiation to accelerate organic reactions has gained significant traction due to benefits such as reduced reaction times, increased yields, and often milder conditions. jksus.orgrasayanjournal.co.in
Diels-Alder Reactions: The Diels-Alder reaction is a key method for forming the central ring of certain anthracene derivatives. Microwave-assisted Diels-Alder cycloaddition between 9-bromoanthracene (B49045) and various dienophiles has been shown to be effective in synthesizing substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes. jksus.org Similarly, a high-yielding (70-85%) and rapid (6-8 minutes) synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester from anthracene and methyl acrylate (B77674) has been achieved using microwave irradiation. mdpi.com
Substitution Reactions: Microwave heating has also been successfully applied to substitution reactions. For instance, the synthesis of (anthracene-9-yl) methylamines from 9-chloromethylanthracene and various amines (pyrrolidine, hexamethyleneimine) was accomplished in high yield and in a short time (10 minutes) using microwave irradiation. rasayanjournal.co.inresearchgate.net This method provides an environmentally benign alternative to conventional heating. rasayanjournal.co.in Novel anthracene-derived α-aminophosphonates have also been synthesized using a microwave-assisted Kabachnik–Fields reaction. tandfonline.com
| Reaction Type | Reactants | Product | Conditions |
| Diels-Alder | Anthracene, Methyl acrylate | 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester | 1000W, 6-8 min |
| Substitution | 9-chloromethylanthracene, Pyrrolidine | N-((Anthracen-9-yl)methyl)pyrrolidine | 180°C, 10 min |
| Substitution | 9-chloromethylanthracene, Hexamethyleneimine | N-((Anthracen-9-yl)methyl)hexamethyleneimine | 180°C, 10 min |
Synthesis of this compound
While the above sections detail general strategies for anthracene synthesis and functionalization, the direct synthesis of this compound is typically achieved through halide exchange from its chloro-analogue.
The compound 9-(chloromethyl)anthracene serves as a common precursor. chemicalbook.com The synthesis of this compound can be accomplished by treating 9-(chloromethyl)anthracene with sodium iodide in acetone at room temperature. chemicalbook.com This reaction proceeds via a Finkelstein-type mechanism, where the iodide ion displaces the chloride. The formation of the iodo-derivative is crucial for subsequent reactions, as it is a more reactive intermediate. chemicalbook.com For example, heating this compound in dry acetone can lead to the formation of lepidopterene, demonstrating the reactivity of the C-I bond. chemicalbook.com
Other relevant precursors include 9-(hydroxymethyl)anthracene, which can be converted to 9-(chloromethyl)anthracene using thionyl chloride, and subsequently to the iodo derivative. chemicalbook.comprepchem.com
Reactivity and Mechanistic Investigations of 9 Iodomethyl Anthracene
Nucleophilic Substitution Reactions of the Iodomethyl Group
The carbon-iodine bond in the iodomethyl substituent is relatively weak and polarized, rendering the methylene (B1212753) carbon highly electrophilic. This facilitates the displacement of the iodide ion, an excellent leaving group, by a wide range of nucleophiles.
Nucleophilic substitution on 9-(iodomethyl)anthracene provides a direct route for introducing a variety of functional groups at the 9-position of the anthracene (B1667546) core. The reaction's scope is broad, encompassing oxygen, nitrogen, and other nucleophiles. rsc.org The high reactivity of the iodomethyl group, which is even greater than that of the analogous chloromethyl or bromomethyl groups, allows these reactions to proceed under relatively mild conditions. solubilityofthings.com For instance, the related 9-(chloromethyl)anthracene (B151802) is widely used as a protecting group for carboxylic acids, phenols, and thiols, underscoring the general applicability of this type of reaction. smolecule.com
However, limitations can arise from the steric hindrance imposed by the bulky anthracene moiety, which can affect the approach of very large nucleophiles. Furthermore, the potential for competing free radical processes, especially under thermal or photochemical conditions, can limit the yield of the desired substitution product and lead to the formation of dimers or other byproducts. chemicalbook.com
The electrophilic carbon of the iodomethyl group readily reacts with various nucleophiles. The reaction of this compound with sodium hydroxide (B78521) results in the formation of 9-(hydroxymethyl)anthracene through a standard nucleophilic substitution mechanism. Similarly, reactions with amines, such as methylamine, lead to the corresponding N-substituted 9-(aminomethyl)anthracene derivatives. The versatility of this reaction is further highlighted by its use in polymer functionalization, where the iodomethyl group can be displaced by nucleophilic sites on polymer chains.
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | 9-(Hydroxymethyl)anthracene | Not specified | |
| Methylamine | 9-(Methylaminomethyl)anthracene | Anhydrous THF or DMF, reflux | |
| Spirodiamide Dianion | N,N'-bis(9-anthracenylmethyl)-spirodiamide | DMSO |
Free Radical Processes and Derived Species
In addition to its susceptibility to nucleophilic attack, the weak carbon-iodine bond of this compound can undergo homolytic cleavage to generate a radical intermediate. This pathway becomes significant under thermal, photochemical, or radical-initiating conditions.
The 9-anthracenemethyl radical is a key transient species in the free-radical chemistry of this compound. Its formation is readily achieved through the homolytic cleavage of the C-I bond, a process that can be initiated by heat or by radical initiators like triethylborane (B153662). chemicalbook.com Evidence for the formation of this radical intermediate is well-established through various experiments. chemicalbook.comresearchgate.net For example, when this compound is reacted in the presence of a radical scavenger like hydroquinone (B1673460), a trapped product, 2-(9-anthracenemethyl)-benzene-1,4-diol, is formed, confirming the radical's existence. chemicalbook.com
The authentic 9-anthracenemethyl radical has been independently generated and characterized using time-resolved laser-flash photolysis and pulse radiolysis of precursors like 9-(bromomethyl)anthracene (B1265701) and 9-(phenoxymethyl)anthracene. researchgate.netacs.org These spectroscopic techniques allow for the observation of transient absorptions characteristic of the radical species, providing insight into its electronic structure and reactivity. The unpaired electron in this radical is delocalized over the extensive π-system of the anthracene ring, which contributes to its relative stability compared to simpler alkyl radicals. beilstein-journals.orgulsu.ru
Once generated, the 9-anthracenemethyl radical can engage in several subsequent reactions, leading to dimeric and oligomeric products. A common pathway is the simple dimerization of two radicals, which yields 1,2-bis(9-anthracenyl)ethane. chemicalbook.com This product is often observed alongside more complex structures, particularly when reactions are carried out under specific conditions. For example, stirring this compound in dry acetone (B3395972) at room temperature for an extended period predominantly yields this dimer. chemicalbook.com
| Starting Material | Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| This compound | Dry acetone, reflux | Lepidopterene | 45% | chemicalbook.com |
| This compound | Dry acetone, room temperature, 2 weeks | 1,2-bis(9-anthracenyl)ethane | 24% | chemicalbook.com |
| This compound & Hydroquinone | Dry acetone, reflux | 2-(9-Anthracenemethyl)-benzene-1,4-diol & Lepidopterene | 32% & 23% | chemicalbook.com |
Lepidopterene is a fascinating cage-like dimer of anthracene, and its formation from 9-(halomethyl)anthracene precursors is strong evidence of a free radical mechanism. chemicalbook.com When a solution of this compound is heated, it efficiently produces lepidopterene. chemicalbook.com The formation of this complex structure is explained by a process initiated by the 9-anthracenemethyl radical.
Two primary mechanistic pathways have been proposed for the conversion of the radical intermediate to lepidopterene. chemicalbook.com
α,β-Radical Coupling: One pathway involves the coupling of two 9-anthracenemethyl radicals in an α,β-fashion to form a dimeric intermediate. This is followed by an intramolecular [4+2] Diels-Alder cycloaddition reaction, where one anthracene unit acts as the diene and a double bond from the other unit acts as the dienophile, leading to the characteristic cage structure of lepidopterene.
Radical Addition: An alternative and supported pathway involves the addition of a 9-anthracenemethyl radical to the 10-position of a neutral this compound molecule. chemicalbook.com This step forms a new dimeric radical. Subsequent elimination of an iodine radical and an intramolecular [4+2] cycloaddition yields the final lepidopterene product. This second pathway is supported by experiments showing that complete conversion to this compound from its chloro-analogue is not necessary for lepidopterene formation, indicating a chain-like process involving the initial halo-compound. chemicalbook.com
Radical Cycloaddition Reactions Leading to Dimeric and Oligomeric Structures
Formation of 1,2-Bis(9-anthracenyl)ethane via Radical Intermediates
The formation of 1,2-Bis(9-anthracenyl)ethane from this compound proceeds through a radical-mediated pathway. Experimental evidence demonstrates that the homolytic cleavage of the carbon-iodine bond in this compound is a key step, generating the 9-anthracenemethyl radical. This radical intermediate is central to the subsequent formation of various products. chemicalbook.com
When this compound is stirred in dry acetone at room temperature for an extended period of two weeks, 1,2-bis(9-anthracenyl)ethane is isolated as a product of radical dimerization. chemicalbook.com The reaction involves the coupling of two 9-anthracenemethyl radicals. This process confirms the accessibility of the radical pathway under relatively mild conditions, leading to the formation of a dimeric ethane-bridged anthracene derivative.
Table 1: Formation of 1,2-Bis(9-anthracenyl)ethane
| Reactant | Conditions | Product | Yield | Mechanism | Reference |
| This compound | Dry acetone, Room Temperature, 2 weeks | 1,2-Bis(9-anthracenyl)ethane | 24% | Radical Dimerization | chemicalbook.com |
Interactions with Radical Initiators and Inhibitors
To further establish the radical nature of the reactions involving this compound, its behavior in the presence of known radical initiators and inhibitors has been investigated. These studies provide definitive proof of the involvement of the 9-anthracenemethyl radical. chemicalbook.com
Radical Initiator: Triethylborane, a well-known and efficient radical initiator in synthetic chemistry, was employed to probe the radical pathway. chemicalbook.comatamanchemicals.com The reaction of this compound with triethylborane resulted in a mixture of 9-(hydroxymethyl)anthracene and 9-propylanthracene, products consistent with radical-mediated processes. chemicalbook.com
Radical Inhibitor: The intervention of a radical mechanism was also confirmed using hydroquinone, a radical inhibitor. When a mixture of this compound and hydroquinone was heated at reflux in dry acetone, 2-(9-anthracenemethyl)-benzene-1,4-diol was formed in a 32% yield, alongside lepidopterene (23% yield). The formation of the hydroquinone-anthracene adduct provides strong evidence for the trapping of the 9-anthracenemethyl radical. chemicalbook.com Another radical inhibitor, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), when reacted with this compound, gave the trapped product in high yield, further confirming the radical intermediate. chemicalbook.com
Table 2: Reactions of this compound with Radical Modifiers
| Reagent | Type | Products | Yield | Reference |
| Triethylborane | Initiator | 9-(Hydroxymethyl)anthracene, 9-Propylanthracene | Mixture | chemicalbook.com |
| Hydroquinone | Inhibitor | 2-(9-Anthracenylmethyl)-benzene-1,4-diol | 32% | chemicalbook.com |
| Lepidopterene | 23% | chemicalbook.com |
Photochemical Transformations and Excited State Reactivity
The anthracene moiety in this compound imparts rich photochemical properties to the molecule. The absorption of light can lead to a variety of transformations and excited-state phenomena, which are influenced by the nature of the substituent at the 9-position.
Unimolecular Photochemistry of Anthracene Derivatives
The unimolecular photochemistry of anthracene derivatives is a broad field, with the behavior of specific compounds being highly dependent on their substitution pattern. scribd.comscirp.org For 9-substituted anthracenes, the substituent can significantly influence the deactivation pathways of the excited singlet state (S1). These pathways include fluorescence, intersystem crossing to the triplet state (T1), internal conversion to the ground state, and photochemical reactions. scribd.com
The presence of a heavy atom like iodine in the iodomethyl group at the 9-position would be expected to enhance the rate of intersystem crossing from the singlet to the triplet state due to the heavy-atom effect. This would likely lead to a lower fluorescence quantum yield compared to other 9-substituted anthracenes without heavy atoms. scribd.com Photochemical reactions of 9-substituted anthracenes can include photodimerization, photoisomerization, and photosolvolysis, depending on the substituent and the reaction conditions. rsc.orgsciforum.net For instance, light can induce the cleavage of the C-X bond in 9-halomethylanthracenes, leading to the formation of the 9-anthracenemethyl radical, which can then undergo subsequent reactions. acs.org
Triplet-Triplet Annihilation Processes in Functionalized Anthracenes
Triplet-triplet annihilation (TTA) is a photophysical process where two molecules in their triplet excited states interact to generate one molecule in a higher excited singlet state and one in the ground state. wikipedia.org This phenomenon is the basis for photon upconversion, where lower-energy light is converted to higher-energy light. nih.gov Anthracene and its derivatives are classic examples of molecules that exhibit TTA, which was first discovered through observations of delayed fluorescence in these compounds. wikipedia.org
The process requires that the energy of two triplet excitons is equal to or greater than the energy of the first excited singlet state (2 x E(T1) ≥ E(S1)). acs.org TTA typically involves a sensitizer (B1316253) that absorbs light and transfers its energy to an annihilator (the anthracene derivative), populating its triplet state. Two of these triplet-state annihilators then interact. wikipedia.orgnih.gov The efficiency of TTA is influenced by several factors, including the lifetime of the triplet state and the rate of intersystem crossing. acs.orgmdpi.com Substituents on the anthracene core can be used to fine-tune these properties to optimize the TTA process. mdpi.comrsc.org
Photo-induced Electron Transfer (PET) Phenomena in Chemosensor Design
Photo-induced electron transfer (PET) is a powerful mechanism utilized in the design of fluorescent chemosensors. montclair.edu Anthracene derivatives are frequently employed as the fluorophore in such systems due to their excellent photoluminescence properties. rsc.org The basic design of a PET sensor consists of a fluorophore, a receptor, and a spacer. rsc.org
In the absence of an analyte, the fluorescence of the anthracene unit is quenched. This occurs because, upon photoexcitation of the fluorophore, an electron is transferred from the receptor (which acts as an electron donor) to the excited fluorophore, a process that is energetically more favorable than fluorescence emission. rsc.orgbohrium.com When the receptor binds to a target analyte (like a cation or proton), the energy level of the receptor's orbitals is lowered, which inhibits the PET process. montclair.edursc.org This inhibition of the quenching pathway "turns on" the fluorescence of the anthracene moiety, providing a detectable signal for the presence of the analyte. rsc.orgbohrium.com The efficiency and selectivity of the sensor can be tuned by modifying the structure of the receptor and the spacer.
Applications in Advanced Materials and Chemical Sensing Research
Organic Electronics and Optoelectronic Devices
In the realm of organic electronics, the anthracene (B1667546) core is a well-established chromophore known for its strong blue fluorescence and charge-transporting capabilities. 9-(Iodomethyl)anthracene serves as a crucial precursor for synthesizing larger, more complex molecules tailored for specific functions within optoelectronic devices.
Role as an Emitter in Organic Light-Emitting Diodes (OLEDs)
While not typically used as a final emitter material itself, this compound is a pivotal starting material for the synthesis of high-performance blue emitters in OLEDs. The anthracene unit is known to be an excellent blue-light-emitting chromophore. metu.edu.tr For instance, derivatives like 9,10-diphenylanthracene (B110198) are noted for their deep blue fluorescence and high quantum yields, making them attractive for OLED applications, though stability can be a concern. chemistryviews.org
The primary role of this compound is to act as a reactive intermediate that allows for the covalent attachment of the anthracene core to other molecular fragments. This synthetic versatility is critical for creating advanced emitters with improved properties. For example, its close analog, 9-(chloromethyl)anthracene (B151802), is used as a reactant to build larger molecules for electronic applications. researchgate.net By reacting this compound with other aromatic or charge-transporting units, chemists can design emitters with:
Tuned Emission Wavelengths: Modifying the substituents on the anthracene core can fine-tune the emission color for desired purity.
Enhanced Stability: Encapsulating the reactive core of anthracene through chemical modification can improve the operational lifetime of the OLED device. chemistryviews.org
Improved Charge Balance: Attaching hole-transporting or electron-transporting moieties to the anthracene core helps to create bipolar emitters, leading to more efficient recombination and higher device quantum efficiencies.
A series of 9-(fluoren-2-yl)anthracene derivatives have been synthesized and characterized as non-doped blue emitters, demonstrating that functionalization at the 9-position is a key strategy for developing materials with strong luminance and high efficiency in OLEDs. researchgate.net
Integration into Organic Photovoltaic Cells (OPVs)
In the field of organic photovoltaics, particularly in perovskite solar cells (PSCs), hole-transporting materials (HTMs) are essential for efficient device performance. frontiersin.org Anthracene-based compounds have emerged as promising candidates for HTMs due to their planar structure, suitable energy levels, and effective hole-transporting capabilities. mdpi.com
Similar to its role in OLEDs, this compound functions as a foundational building block for synthesizing complex HTMs. The iodomethyl group provides a reactive site for coupling the anthracene core with other functional groups, such as diarylamines or triarylamines, which are common components of efficient HTMs. mdpi.com This modular approach allows for the systematic tuning of the HTM's properties, including:
Energy Level Alignment: Adjusting the molecular structure to ensure the HOMO level of the HTM is well-aligned with the valence band of the perovskite absorber layer for efficient hole extraction.
Hole Mobility: Creating molecules with strong intermolecular π-π stacking, facilitated by the planar anthracene core, to enhance charge transport and reduce recombination losses. mdpi.com
Stability: Developing dopant-free HTMs to improve the long-term operational stability of the solar cell, as dopants can be hygroscopic and lead to degradation. frontiersin.orgrsc.org
Research has shown that incorporating an anthracene π-linker into HTM structures can lead to high thermal stability and good performance in photovoltaic devices. mdpi.com The ability to easily synthesize a variety of these molecules using reactive precursors like this compound is crucial for advancing next-generation solar cell technologies. rsc.org
Utilization in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics, such as displays and sensors. rsc.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Anthracene is an attractive building block for these semiconductors due to its rigid, planar structure which promotes intermolecular interactions and efficient charge transport. rsc.org
This compound serves as a versatile synthetic tool for creating both small-molecule and polymeric semiconductors for OFETs. Its reactive handle allows for the incorporation of the anthracene moiety into various molecular architectures designed to optimize packing and charge mobility. Research has explored a vast library of over 150 anthracene derivatives for OFET applications, underscoring the importance of tailored functionalization. rsc.org
The compound can be used to synthesize:
Small-Molecule Semiconductors: By coupling it with other aromatic systems, novel molecules with extended π-conjugation can be created. The performance of such materials is highly dependent on their solid-state packing.
Semiconducting Polymers: The analog 9-(chloromethyl)anthracene has been successfully employed as an initiator in controlled polymerization techniques, leading to polymers with well-defined structures and an anthracene group at the chain end. google.com These functionalized polymers can then serve as the active layer in OFETs.
The table below summarizes the performance of OFETs based on representative anthracene and other advanced polymer semiconductors, illustrating the potential for materials derived from precursors like this compound.
| Semiconductor Material | Solvent | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
| 9,10-bis(phenylethynyl)anthracene (BPEA) Crystal | - | - | - | nih.gov |
| PITTI-BT (Ambipolar Polymer) | p-Xylene | 4.14 | 3.53 | nih.gov |
| FDPP (p-type small molecule) | - | ~9.7 x 10⁻³ | - | nih.gov |
Polymer Chemistry and Macromolecular Engineering
The high reactivity of the carbon-iodine bond makes this compound an excellent tool for polymer synthesis and modification. It allows for the precise introduction of the anthracene group onto polymer chains, thereby imparting the unique photophysical properties of anthracene to the resulting macromolecule.
Incorporation as a Monomer or End-Capper in Polymer Synthesis
This compound is particularly valuable as a functional initiator in various controlled polymerization methods, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org
In this context, this compound acts as the starting point for the growing polymer chain. The carbon-iodine bond is homolytically cleaved in the presence of a transition metal catalyst (typically copper-based), generating a radical that initiates the polymerization of vinyl monomers like styrene (B11656) or acrylates. acs.orgkpi.ua Because the initiation is efficient and quantitative, the resulting polymer chain has an anthracene group covalently attached at one end (the α-end). cmu.edukpi.ua Its close analog, 9-(chloromethyl)anthracene, has also been demonstrated to be an effective initiator. google.comacs.org
This method allows for the synthesis of well-defined, anthracene-labeled polymers. For example, researchers have successfully used anthracene-containing initiators to produce polystyrenes with a central anthracene chromophore, demonstrating virtually 100% initiation efficiency. kpi.ua The process is versatile and can be extended to a variety of monomers, enabling the creation of functional block copolymers. kpi.ua
Beyond initiation, derivatives of this compound can also be used to terminate a polymerization reaction, a process known as end-capping. This allows for the introduction of the anthracene group at the other end of the polymer chain (the ω-end), providing another route to create precisely functionalized macromolecules. acs.org
Design of Anthracene-Functionalized Polymeric Materials
The use of this compound as an initiator or end-capper directly leads to the creation of anthracene-functionalized polymeric materials. These materials combine the processability and mechanical properties of polymers with the unique electronic and photochemical properties of the anthracene moiety. researchgate.net
A key application of these materials is in the field of "smart" or responsive polymers. The anthracene groups attached to the polymer can undergo a reversible [4π+4π] photodimerization reaction. researchgate.net When irradiated with UV light of a specific wavelength (typically >300 nm), two anthracene units can bond, forming a dimer. This process can be used to crosslink polymer chains, forming gels or networks. The dimerization is often reversible, and the original anthracene groups can be regenerated by applying heat or UV light of a shorter wavelength (<300 nm), causing the network to de-crosslink. This behavior is being explored for applications in self-healing materials and reversible adhesives. researchgate.net
Furthermore, the inherent fluorescence of the anthracene group makes these functionalized polymers useful as macromolecular sensors or probes. The fluorescence can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.
The table below summarizes examples of anthracene-functionalized polymers synthesized using methods involving precursors like this compound.
| Polymer System | Initiator/Functionalizer | Polymerization Method | Key Feature | Reference |
| Anthracene-labeled Polystyrene | 9,10-bis(1-bromoethylcarbalkoxymethyl)anthracene | ATRP | Well-defined polymer with central anthracene unit | kpi.ua |
| Anthracene-functionalized Poly(2-oxazolines) | 9-(chloromethyl)anthracene | Cationic Ring-Opening Polymerization (CROP) | Anthracene group at the α-chain end | acs.org |
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the anthracene ring makes this compound a valuable building block for the synthesis of fluorescent probes and chemical sensors. The iodomethyl group provides a reactive handle to covalently attach the anthracene fluorophore to various molecules designed to interact with specific analytes.
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detection of analytes that lack a strong chromophore or fluorophore. tandfonline.comunco.edu Anthracene derivatives, such as the closely related 9-(chloromethyl)anthracene, are employed as fluorescent labeling reagents. nih.gov this compound can serve the same purpose, potentially with higher reactivity due to iodine being a better leaving group than chlorine.
The compound is particularly effective for the analysis of carboxylic acids. oup.comresearchgate.net The derivatization reaction involves the formation of a highly fluorescent ester by reacting the iodomethyl group of this compound with the carboxyl group of the analyte. This reaction is typically catalyzed, for instance by tetrabutylammonium (B224687) bromide, and carried out in an organic solvent like acetonitrile (B52724). oup.com The resulting anthracene-tagged esters exhibit strong fluorescence, allowing for highly sensitive detection and quantification using an HPLC system equipped with a fluorescence detector. nih.govoup.com This method has been successfully applied to the analysis of carboxylic acids in complex matrices such as food and environmental samples. nih.govoup.com
Table 1: HPLC Derivatization & Detection Parameters for Carboxylic Acids using Anthracene-based Reagents Data based on the analogous reagent 9-(chloromethyl)anthracene.
| Parameter | Condition | Reference |
| Reagent | 9-(Chloromethyl)anthracene | nih.govoup.com |
| Analyte | Carboxylic Acids | nih.govoup.com |
| Catalyst | Tetrabutylammonium bromide | nih.govoup.com |
| Solvent | Acetonitrile | nih.govoup.com |
| Reaction Time | ~50 minutes | nih.govoup.com |
| Detection | Fluorescence | nih.govoup.com |
| Excitation λ | 365 nm | nih.govoup.com |
| Emission λ | 410 nm | nih.govoup.com |
| Detection Limit | 0.18 to 2.53 pmol | nih.govoup.com |
A fluorescent chemosensor is a molecule designed to signal the presence of a specific analyte through a change in its fluorescence properties. metu.edu.tr A common design strategy is the "fluorophore-spacer-receptor" model. In this framework, this compound provides the anthracene fluorophore. The iodomethyl group allows for its attachment to a receptor moiety—a chemical structure specifically designed to bind a target analyte (e.g., a metal ion, an anion, or a small molecule). rroij.com
The signaling mechanism often relies on Photoinduced Electron Transfer (PET). nih.gov In the absence of the analyte, an electron transfer can occur between the receptor and the excited anthracene fluorophore, quenching its fluorescence. When the analyte binds to the receptor, it alters the receptor's electronic properties, inhibiting the PET process. This inhibition "turns on" the fluorescence of the anthracene, providing a detectable signal. nih.govum.edu.mtnih.govresearchgate.net Anthracene-based chemosensors have been developed for a variety of analytes, including:
Anions: Sensors incorporating imidazolium (B1220033) groups as receptors can detect anions like phosphate (B84403) and fluoride. nih.gov
Metal Ions: Receptors such as crown ethers or thioether-based ligands linked to an anthracene unit can selectively detect metal ions like Hg(II), Cu(II), Al(III), and Ga(III). rsc.orgunive.itmdpi.comresearchgate.net
Amino Acids: Schiff-base chemosensors containing an anthracene ring have shown selectivity for specific amino acids like aspartic acid. mdpi.com
The principles of fluorescent chemosensing can be extended to biological systems for imaging and sensing applications. smolecule.com The conceptual framework involves designing probes where the anthracene fluorophore, provided by a precursor like this compound, is linked to a targeting moiety that recognizes a specific biological structure or analyte within a cell.
For a probe to be effective in biological imaging, it must be cell-permeable and exhibit a change in its photophysical properties upon interaction with its target. The high quantum yield of many anthracene derivatives makes them suitable for cellular imaging. Research has demonstrated the use of anthracene-containing compounds for imaging cancer cells. rsc.org For example, dyads of m-carborane (B99378) and anthracene, synthesized using 9-(chloromethyl)anthracene, have been studied for their internalization and localization in HeLa cells. rsc.org The reactivity of this compound allows it to be a versatile synthon for creating a wide array of such probes for visualizing cellular components and tracking biological processes in real-time.
Molecular Design for Two-Dimensional (2D) Molecular Crystals
The creation of highly ordered, two-dimensional (2D) molecular crystals is a significant goal in materials science, with potential applications in electronics and sensor technology. utc.edu The flat, conjugated structure of anthracene makes it an excellent candidate for building such 2D materials. utc.eduutc.edu The precise arrangement of molecules in the crystal lattice is directed by non-covalent interactions.
Halogen bonding is a highly directional, non-covalent interaction that can be exploited for the rational design of supramolecular assemblies. core.ac.ukdntb.gov.ua A halogen bond occurs between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov The iodine atom in this compound is a potent halogen bond donor. The σ-hole is a region of positive electrostatic potential located on the outer side of the iodine atom, along the extension of the C-I covalent bond. nih.gov
This directional interaction can be used to guide the self-assembly of this compound molecules, or their co-crystals with a halogen bond acceptor (a Lewis base), into well-defined 2D patterns. utc.eduutc.edu Researchers have hypothesized that functionalizing anthracenes with iodine can be used to create 2D crystals with specific tiling patterns. utc.eduutc.edu The strength of the halogen bond is tunable (I > Br > Cl > F), making iodine-containing compounds particularly effective for forming robust and highly ordered structures. d-nb.info This approach provides a powerful tool for "crystal engineering," enabling the bottom-up fabrication of 2D molecular materials with tailored architectures and properties. dntb.gov.ua
Design Principles for Pattern Formation in 2D Crystalline Structures
The formation of ordered two-dimensional (2D) crystalline structures from molecular building blocks is a cornerstone of advanced materials science and chemical sensing research. The precise arrangement of molecules on a surface dictates the material's electronic, optical, and sensory properties. For this compound, the design principles for its self-assembly into 2D patterns are governed by a delicate interplay of non-covalent interactions, molecular geometry, and substrate effects. These principles allow for the programmed formation of specific supramolecular architectures.
The primary intermolecular forces that direct the assembly of this compound are halogen bonding and π-π stacking interactions. The flat, aromatic core of the anthracene moiety promotes face-to-face π-π stacking, a common feature in the crystal engineering of polycyclic aromatic hydrocarbons. utc.eduutc.edu This interaction is crucial for the formation of layered and ordered structures. The stability and geometry of these π-π stacks are influenced by the substituent on the anthracene core.
The presence of the iodomethyl group introduces the capability for halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site. utc.edudntb.gov.ua This directionality is a powerful tool in crystal engineering, enabling the formation of specific and predictable patterns. utc.edu In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules or the underlying substrate. This interaction can lead to the formation of well-defined linear or herringbone patterns in the 2D crystal lattice. utc.edu
Intermolecular Interaction Hierarchy
The predictability of the final 2D crystalline structure relies on understanding the hierarchy of the involved intermolecular interactions.
| Interaction Type | Description | Role in Pattern Formation |
| π-π Stacking | Attraction between the electron clouds of adjacent anthracene rings. | Promotes the formation of columnar or lamellar structures. The degree of overlap and slippage between the aromatic cores influences the electronic properties of the 2D material. |
| Halogen Bonding | Directional interaction involving the iodine atom of the iodomethyl group as a halogen bond donor. | Provides directional control over the molecular assembly, leading to specific linear or networked patterns. The strength and directionality can be tuned by the choice of the halogen bond acceptor. |
| van der Waals Forces | Weak, non-directional forces contributing to the overall packing efficiency. | Influence the close packing of molecules within the 2D lattice. |
The interplay between these forces can be further modulated by the choice of solvent and substrate during the self-assembly process. The substrate can offer specific binding sites that compete with or enhance the intermolecular interactions, leading to different polymorphic 2D structures.
Predicted Packing Motifs
Based on the functionalities of this compound, several packing motifs can be predicted for its 2D crystalline structures on a supportive substrate like graphite (B72142) or a metal surface.
| Motif | Description | Driving Interactions |
| Lamellar Herringbone | Molecules are arranged in rows with a "herringbone" pattern, where the long axes of the anthracene cores are tilted with respect to the row direction. | A balance between π-π stacking of the anthracene cores and steric effects of the iodomethyl groups. |
| Linear Chains | Molecules are arranged end-to-end or side-by-side in linear chains. | Primarily driven by directional halogen bonding between the iodomethyl group of one molecule and a suitable acceptor on the next. |
| Brickwork Pattern | Molecules are arranged in a staggered fashion, similar to bricks in a wall. | A combination of π-π stacking and space-filling considerations to maximize van der Waals interactions. |
The specific pattern that forms can be investigated using high-resolution imaging techniques such as Scanning Tunneling Microscopy (STM), which can provide real-space images of the molecular arrangement on a surface. utc.edu While detailed experimental data on the specific 2D patterns of this compound are emerging, the principles of supramolecular chemistry provide a robust framework for predicting and controlling its self-assembly. dokumen.pub
Computational and Theoretical Investigations of 9 Iodomethyl Anthracene Systems
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the photophysical properties of anthracene (B1667546) derivatives. For the 9-(iodomethyl)anthracene system, such calculations can elucidate the nature of its molecular orbitals, predict absorption and emission spectra, and quantify its fluorescence efficiency.
The electronic properties of substituted anthracenes are heavily influenced by the nature and position of the substituents. nih.gov The anthracene core itself is a well-studied π-conjugated system with remarkable intrinsic photophysical and chemical properties. csic.es DFT calculations on various 9,10-disubstituted anthracenes have shown that substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For instance, while amino groups were found to minimally perturb the HOMO-LUMO gap, other groups can significantly tune these levels. The introduction of a -CH2I group at the 9-position is expected to influence the electronic states primarily through inductive and steric effects rather than direct conjugation, as the methylene (B1212753) (-CH2-) spacer separates the iodine atom from the aromatic π-system. csic.es
The photophysical properties are directly linked to the electronic structure. The absorption spectra of substituted anthracenes typically exhibit intense bands assigned to the S₀ → S₁ (π → π*) transition. nih.gov The position of these bands and the corresponding emission wavelengths are solvent-dependent, often showing redshifts in more polar solvents. nih.gov Computational studies on related systems, such as 10-(diphenylphosphoryl)-anthracenes, have demonstrated excellent agreement with experimental photoluminescence quantum yields, which can be as high as 95% in both solution and solid states. nih.gov Theoretical calculations for this compound would similarly involve optimizing the ground state geometry, followed by Time-Dependent DFT (TD-DFT) calculations to obtain the excited state energies, which correspond to UV-Vis absorption and photoluminescence emission wavelengths.
Table 1: Calculated Photophysical Properties of Selected Anthracene Derivatives
| Compound/System | Method | Calculated Property | Value | Reference |
| 9,10-Disubstituted Anthracenes | DFT | HOMO-LUMO Gap | ~3.5 eV | |
| 10-(Diphenylphosphoryl)-anthracenes | DFT/TD-DFT | Emission Maxima | Solvent-dependent, significant redshift compared to unsubstituted anthracene | nih.gov |
| 4,4’-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide | DFT | Electronic Structure | Complex, highly conjugated | nih.govnih.gov |
| m-carborane-anthracene triads | DFT/TD-DFT | Fluorescence Efficiency | Tunable by substituent, potential for quenching via Intramolecular Charge Transfer (ICT) | csic.es |
This table presents data for related anthracene compounds to illustrate the utility of quantum chemical calculations. Specific calculated values for this compound are not available in the provided sources.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful approach for elucidating complex reaction mechanisms, providing detailed energetic profiles of reaction pathways. For this compound, a key reaction of interest is the Diels-Alder cycloaddition, a versatile C-C bond-forming reaction. orientjchem.org Theoretical studies on the analogous compound, 9-bromomethylanthracene, reacting with citraconic anhydride (B1165640) provide a robust model for understanding this process. orientjchem.orgresearchgate.net
These investigations typically employ DFT methods (like B3LYP) combined with a suitable basis set (such as 6-311++G(d,p)) to map the potential energy surface of the reaction. orientjchem.orgresearchgate.net The influence of the solvent is often accounted for using a Polarizable Continuum Model (PCM). orientjchem.orgresearchgate.net The reaction of a 9-substituted anthracene with an unsymmetrical dienophile can proceed through different competitive pathways, leading to distinct regioisomers (e.g., ortho and meta products). orientjchem.orgresearchgate.net
Computational analysis involves:
Locating Reactants and Products: The geometries of the starting materials (9-iodomethylanthracene and the dienophile) and the possible cycloadducts are optimized.
Identifying Transition States (TS): The TS is the highest energy point along the reaction coordinate. Its geometry is located and confirmed by frequency analysis, which must yield a single imaginary frequency corresponding to the bond-forming/breaking process. researchgate.net
Calculating Reaction Barriers: The energy difference between the transition state and the reactants defines the activation energy barrier. The pathway with the lower energy barrier is predicted to be the kinetically favored one. researchgate.net
For the reaction of 9-bromomethylanthracene, calculations revealed that the reaction proceeds in a single step for each pathway and that the pathway leading to the ortho product is energetically more favorable than the one leading to the meta product. researchgate.net This prediction aligns with experimental observations where the ortho adduct is the major product. researchgate.netresearchgate.net A similar mechanistic investigation for this compound would provide crucial insights into its reactivity in cycloaddition reactions.
Table 2: Calculated Energy Barriers for Diels-Alder Reaction of 9-Bromomethylanthracene
| Pathway | Product Type | Calculated Activation Energy (kJ/mol) | Conclusion | Reference |
| Pathway I | ortho | Lower Energy Barrier | Kinetically Favorable | researchgate.net |
| Pathway II | meta | Higher Energy Barrier | Kinetically Disfavored | researchgate.net |
This table is based on data for 9-bromomethylanthracene as a proxy for this compound.
Prediction of Reactivity and Selectivity via Theoretical Approaches
Theoretical approaches are highly effective in predicting the reactivity and selectivity of chemical reactions. In the context of this compound, computational models can explain and forecast its behavior in reactions like the Diels-Alder cycloaddition. The regioselectivity of this reaction (the preference for forming one regioisomer over another) is a key aspect that can be rationalized through theoretical calculations. researchgate.net
The selectivity in the Diels-Alder reaction of 9-substituted anthracenes with unsymmetrical dienophiles is often attributed to a combination of steric and electronic factors. researchgate.net DFT studies on 9-bromomethylanthracene have confirmed that the ortho regioisomer is the preferred product. orientjchem.orgresearchgate.net The theoretical models allow for a detailed analysis of the transition state geometries and the non-covalent interactions that stabilize one TS over another. These findings suggest that the reaction is kinetically controlled. researchgate.net
Computational studies can also rationalize how confinement within a supramolecular cage can alter the intrinsic reactivity and selectivity of anthracene. nih.gov For example, DFT studies have shown that encapsulating anthracene within a [Pd₆L₄]¹²⁺ cage can switch the regioselectivity of a Diels-Alder reaction from the typical 9,10-addition to a 1,4-addition, a change attributed to the cage's confinement effect and specific noncovalent interactions. nih.gov While not specific to this compound, this demonstrates the power of theoretical approaches to predict how external environments can modulate chemical behavior. Such studies could be extended to predict how this compound might behave under supramolecular catalysis.
Molecular Dynamics Simulations for Intermolecular and Supramolecular Interactions
While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are the tool of choice for investigating the behavior of larger systems and dynamic processes over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of intermolecular interactions, conformational changes, and the assembly of supramolecular structures. nih.govuu.nl
For this compound, MD simulations can be used to explore several phenomena:
Solvation and Aggregation: Simulating the molecule in various solvents can reveal details about its solvation shell and its tendency to form π-π stacked aggregates, a common feature of anthracene derivatives that can lead to fluorescence quenching. nih.gov
Supramolecular Assembly: The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the iodine acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Furthermore, studies on the related compound 9,10-bis(iodoethynyl)anthracene have revealed the presence of significant intermolecular I⋯π interactions, which dictate the formation of two-dimensional supramolecular structures in the solid state. researchgate.net MD simulations could model the dynamics of these interactions in solution or during the initial stages of crystallization.
Interactions with Biomolecules or Materials: MD simulations are widely used to predict the binding modes and affinities of small molecules with proteins or DNA. nih.govnih.gov If this compound were to be investigated as a fluorescent probe, MD simulations could model its interaction with the target biological system, providing insights into binding stability and orientation. mdpi.com
These simulations provide a dynamic, atomistic view that connects the properties of a single molecule to the macroscopic behavior of the system, bridging the gap between quantum chemical calculations and experimental observations. mdpi.com
Advanced Characterization Techniques in 9 Iodomethyl Anthracene Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone of molecular characterization, providing a fingerprint of the compound's structure and purity. Each method probes different aspects of the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 9-(Iodomethyl)anthracene. While specific experimental spectra for this compound are not widely published, detailed data for the analogous compound, 9-(bromomethyl)anthracene (B1265701), provides a reliable basis for predicting the expected chemical shifts. rsc.org
In ¹H NMR, the protons of the iodomethyl group (-CH₂I) are expected to produce a singlet signal. Due to the lower electronegativity of iodine compared to bromine, this singlet is anticipated to appear slightly upfield from the 5.55 ppm signal reported for the -CH₂Br group in 9-(bromomethyl)anthracene. rsc.org The aromatic protons on the anthracene (B1667546) core will exhibit a complex pattern of multiplets in the downfield region (typically 7.5-8.5 ppm), characteristic of a 9-substituted anthracene.
In ¹³C NMR, the carbon of the iodomethyl group is expected to have a chemical shift significantly upfield from the corresponding carbon in the bromo-analog (δ 27.0 ppm) due to the "heavy atom effect" of iodine. rsc.org The fourteen aromatic carbons will resonate in the typical region for polycyclic aromatic hydrocarbons (~123-132 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on reported data for 9-(bromomethyl)anthracene. rsc.org
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH₂I | ~ 5.3 - 5.5 (singlet, 2H) | ~ 5 - 15 |
| Aromatic C-H & Quaternary C | ~ 7.5 - 8.5 (multiplets, 9H) | ~ 123 - 132 |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The electron ionization (EI) mass spectrum would show a distinct molecular ion peak [M]⁺.
The primary fragmentation pathway involves the cleavage of the weak carbon-iodine bond, which is characteristic of iodoalkanes. This results in the loss of an iodine radical to form the highly stable 9-anthracenylmethyl cation ([C₁₅H₁₁]⁺), which would appear as a prominent peak at a mass-to-charge ratio (m/z) of 191. Subsequent fragmentation of the anthracene core can also be observed. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₅H₁₁I | --- |
| Molecular Weight | 318.15 g/mol | --- |
| [M]⁺ Peak (m/z) | 318 | Molecular Ion |
| Key Fragment (m/z) | 191 | [M-I]⁺, Loss of iodine radical |
| Key Fragment (m/z) | 178 | [M-CH₂I]⁺, Loss of iodomethyl radical |
Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The spectrum provides confirmatory evidence for the presence of the aromatic ring and the aliphatic CH₂ group. Key absorption bands include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methylene (B1212753) group (below 3000 cm⁻¹), as well as characteristic C=C stretching vibrations of the anthracene core in the 1450-1650 cm⁻¹ region. rsc.org A weak but important C-I stretching vibration is expected in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound Expected values are based on characteristic group frequencies and reported data for related anthracene derivatives. rsc.orgnih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3080 - 3050 | Aromatic C-H Stretch | Medium-Weak |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium-Weak |
| 1625 - 1620 | Aromatic C=C Stretch | Medium |
| 1450 - 1440 | Aromatic C=C Stretch | Medium |
| ~ 885 | Aromatic C-H Out-of-Plane Bend | Strong |
| ~ 730 | Aromatic C-H Out-of-Plane Bend | Strong |
| 600 - 500 | C-I Stretch | Weak-Medium |
The electronic absorption properties of this compound are investigated using UV-Visible spectroscopy. The spectrum is dominated by the π→π* transitions of the anthracene chromophore. researchgate.net Research on various 9,10-disubstituted anthracenes shows that substituents often have only a minor effect on the position of the absorption maxima. rsc.orgrsc.org Therefore, the spectrum of this compound is expected to be very similar to that of parent anthracene, displaying a characteristic and well-resolved vibronic structure in the UV-A and violet regions (320-400 nm).
Table 4: Typical UV-Visible Absorption Maxima (λ_max) for a 9-Substituted Anthracene Core in Solution
| Approximate λ_max (nm) | Transition |
| ~ 398 | π→π* (0-0 transition) |
| ~ 378 | π→π* (0-1 transition) |
| ~ 358 | π→π* (0-2 transition) |
| ~ 340 | π→π* (0-3 transition) |
Fluorescence spectroscopy reveals the emission properties of this compound upon excitation with UV light. The emission spectrum is expected to mirror the vibronic structure seen in the absorption spectrum, producing a characteristic blue fluorescence. rsc.orgresearchgate.net However, the introduction of a heavy iodine atom is known to significantly influence the photophysical pathways. The "heavy-atom effect" enhances the rate of intersystem crossing from the excited singlet state to the triplet state. This process competes with fluorescence, and as a result, this compound is expected to have a lower fluorescence quantum yield compared to other analogs like 9-(chloromethyl)anthracene (B151802) or 9-methylanthracene (B110197). rsc.orgbohrium.com
Table 5: Expected Fluorescence Properties of this compound in Solution
| Property | Expected Observation | Reason/Comment |
| Excitation Maxima (λ_ex) | ~ 340 - 400 nm | Corresponds to absorption maxima. |
| Emission Maxima (λ_em) | ~ 400 - 500 nm | Characteristic structured, blue emission of the anthracene core. |
| Fluorescence Quantum Yield (Φ_F) | Lower than non-halogenated analogs | The heavy iodine atom promotes intersystem crossing, quenching fluorescence. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. An analysis of a suitable single crystal of this compound would provide definitive data on bond lengths, bond angles, and the conformation of the iodomethyl group relative to the planar anthracene ring.
Furthermore, this technique reveals crucial information about intermolecular interactions in the crystal lattice, such as π-π stacking between anthracene rings and potential halogen bonding involving the iodine atom. mdpi.com While crystallographic data have been reported for many anthracene derivatives, establishing structure-property relationships, a specific, publicly available crystal structure determination for this compound has not been found in the surveyed literature. rsc.orgkaust.edu.sa Such a study would be invaluable for understanding its solid-state properties and for the rational design of new materials.
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental in the research of this compound, enabling its separation, purification, and quantitative analysis. The inherent aromatic and relatively nonpolar nature of the anthracene core, modified by the polar iodomethyl group, allows for the application of various chromatographic methods. Research in this area often relies on techniques developed for similar anthracene derivatives, particularly other 9-(halomethyl)anthracenes and polycyclic aromatic hydrocarbons (PAHs).
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods employed. Each technique offers distinct advantages for the analysis of this compound and its reaction products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the analysis of this compound, offering high resolution and sensitivity. While direct HPLC methods for this compound are not extensively documented in publicly available research, the analysis of the closely related compound, 9-(chloromethyl)anthracene, provides a strong framework for its separation.
Reversed-phase HPLC is the most common mode used for anthracene derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Research Findings:
Studies on 9-(chloromethyl)anthracene, used as a fluorescent labeling agent for carboxylic acids, demonstrate effective separation using reversed-phase columns. nih.gov These methods can be adapted for this compound. A typical setup involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govrsc.org Detection is commonly performed using a UV detector, often set at 254 nm where the anthracene moiety exhibits strong absorbance, or a fluorescence detector for enhanced sensitivity, with excitation and emission wavelengths around 365 nm and 410 nm, respectively. nih.gov
The following table summarizes typical HPLC conditions used for the analysis of related anthracene compounds, which are applicable to this compound.
Table 1: Illustrative HPLC Conditions for Anthracene Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Shimadzu Essentia system with LC-15C binary pumps | rsc.org |
| Column | Shimadzu WondaSil C18-WR (150 mm × 4.6 mm, 5 µm) | rsc.org |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | nih.govrsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Temperature | 30 °C | rsc.org |
| Detection | UV at 254 nm or Fluorescence (Ex: 365 nm, Em: 410 nm) | nih.govrsc.org |
| Injector | Rheodyne 7725i with 20 µL sample loop | rsc.org |
This data is based on methods for related anthracene derivatives and serves as a guide for the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a definitive technique for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the capillary column.
Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. The primary challenge can be thermal lability, as the carbon-iodine bond may be susceptible to degradation at high injector or column temperatures. Therefore, optimizing the temperature program is crucial.
Research Findings:
Mass spectral data for the related 9-(chloromethyl)anthracene is available in databases like the NIST WebBook, which indicates its successful analysis by GC-MS. nist.gov The mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification. For instance, GC-MS analysis of compounds like 9,10-bis(chloromethyl)anthracene (B83949) has been documented, confirming the suitability of this method for halomethyl-substituted anthracenes. spectrabase.comunive.it A typical GC-MS analysis would involve a fused silica (B1680970) capillary column with a nonpolar stationary phase, such as SE-52. unive.it
Table 2: General GC-MS Parameters for Halomethyl-Anthracene Analysis
| Parameter | Specification | Source |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | unive.it |
| Column | Mega Fused Silica capillary column (e.g., 30 m x 0.25 mm i.d.) | unive.it |
| Stationary Phase | SE-52 or similar nonpolar phase | unive.it |
| Carrier Gas | Helium or Hydrogen | N/A |
| Ionization Mode | Electron Ionization (EI) | nist.gov |
| Detector | Mass Spectrometer | unive.it |
These parameters are inferred from the analysis of closely related chloro- and bromo-anthracene derivatives.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, checking the purity of fractions, and determining appropriate solvent systems for column chromatography.
For the analysis of this compound, silica gel plates are typically used as the stationary phase. tandfonline.com The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of the mobile phase is critical and depends on the polarity of the compounds to be separated.
Research Findings:
Research on the separation of anthracene and its derivatives, such as anthraquinone (B42736) and other photooxidation products, has demonstrated the effectiveness of TLC. tandfonline.com A solvent system comprising benzene (B151609), carbon tetrachloride, and acetic acid (50:75:0.8) has been successfully used to separate a mixture of anthracene derivatives on silica gel plates. tandfonline.com The separated spots can be visualized under UV light, where anthracene derivatives typically show strong fluorescence.
Table 3: Example TLC System for Anthracene Derivative Separation
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel | tandfonline.com |
| Mobile Phase | Benzene - Carbon Tetrachloride - Acetic Acid (50:75:0.8 v/v/v) | tandfonline.com |
| Development | Ascending technique in a saturated chamber | tandfonline.com |
| Visualization | UV light | N/A |
This system was developed for anthracene and its photooxidation products and provides a starting point for developing a method for this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The future of 9-(iodomethyl)anthracene chemistry lies in the development of innovative derivatization strategies that introduce enhanced or entirely new functionalities. The lability of the carbon-iodine bond makes the 9-anthracenylmethyl moiety an excellent synthon for a wide array of molecular architectures.
One key area of exploration is its use as a fluorescent labeling reagent. Analogous to its chloro-substituted counterpart, 9-(chloromethyl)anthracene (B151802), which is used to derivatize carboxylic acids for sensitive HPLC analysis with fluorescence detection, this compound offers a reactive platform for tagging molecules of biological interest. nih.govresearchgate.net The derivatization typically proceeds by forming fluorescent esters with carboxylic acids, a reaction catalyzed by agents like tetrabutylammonium (B224687) bromide. nih.gov This strategy is crucial for analyzing low-concentration analytes in complex matrices such as food and environmental samples. nih.gov
Advanced derivatization is also moving beyond simple tagging. Researchers are exploring its use in constructing complex macrocycles and sensors. For instance, the 9-anthracenylmethyl unit can be incorporated into photoinduced electron transfer (PET) sensors. bohrium.com In these systems, the anthracene (B1667546) acts as the fluorophore, and its fluorescence is quenched or enhanced upon binding of a target analyte to a receptor unit connected via a spacer. bohrium.com The synthesis of macrocycles, such as those designed for the detection of explosives or metal ions, often involves the reaction of the iodomethyl or a related halomethyl group with amines or thiols to form larger, functional ring systems. metu.edu.trunive.it
Furthermore, radical-mediated reactions are being investigated to create novel carbon-carbon bonds. The 9-anthracenylmethyl radical, which can be generated from this compound, serves as a key intermediate in the synthesis of various dimers and other complex derivatives. researchgate.net Skeletal editing, a sophisticated strategy to insert atoms directly into a molecular framework, represents a frontier in derivatization that could lead to ring-expanded heterocycles with unique properties. rsc.org
| Derivatization Strategy | Reactant/Catalyst | Product Type | Intended Functionality |
| Fluorescent Labeling | Carboxylic Acids, Tetrabutylammonium Bromide | Fluorescent Esters | Enhanced detection in HPLC nih.gov |
| Macrocycle Synthesis | Diamines, Dithiols | Macrocyclic Hosts | Molecular sensing, ion detection metu.edu.trunive.it |
| PET Sensor Assembly | Receptor Units (e.g., BAPTA) | 'Fluorophore-Spacer-Receptor' Systems | Selective analyte detection (e.g., Ca2+) bohrium.com |
| Radical-Mediated Coupling | Radical Initiators | Dimeric Anthracene Derivatives | Novel structural motifs researchgate.net |
| Cross-Coupling Reactions | Phenylboronic Acids, Palladium Catalysts | Aryl-Substituted Anthracenes | Tuning of photophysical properties unive.it |
Expansion into Underexplored Application Domains
While established in fluorescent labeling, the unique characteristics of this compound and its derivatives are paving the way for their use in several underexplored, high-impact domains.
A significant emerging application is in the field of chemosensors. Anthracene-based macrocycles derived from halomethyl precursors have demonstrated high selectivity for detecting nitroaromatic compounds, including the explosive picric acid, through fluorescence quenching. metu.edu.tr The design of such sensors leverages the formation of a host-guest complex, where the electron-deficient explosive interacts with the electron-rich anthracene cyclophane, leading to a measurable change in fluorescence. metu.edu.tr There is also potential for creating sensors for biologically relevant species, such as calcium ions, by designing PET systems where ion binding modulates the fluorescence of the anthracene unit. bohrium.com
The development of advanced materials for electronics and photonics is another promising frontier. Anthracene derivatives are being investigated for their use in organic light-emitting diodes (OLEDs). rroij.comresearchgate.net By functionalizing the anthracene core, for instance by introducing fluorenyl or triphenylamine (B166846) moieties, it is possible to create efficient blue light emitters with high quantum yields and stable amorphous states, which are critical for device performance. researchgate.net The ability to tune the electronic properties through derivatization makes these compounds highly attractive for creating new optical and electronic switches. rroij.com
Furthermore, the tendency of planar aromatic molecules like anthracene to self-assemble is being exploited. Functionalized anthracenes are being used to construct two-dimensional molecular crystals. utc.edu These materials, held together by non-covalent interactions like halogen bonding, have potential applications in electronics, biomedicine, and sensors. utc.edu
| Application Domain | Specific Use | Key Principle | Relevant Findings |
| Explosive Detection | Sensor for Picric Acid | Fluorescence Quenching by Electron-Deficient Analyte | High selectivity and sensitivity observed in anthracene-based macrocycles. metu.edu.tr |
| Biological Sensing | Probes for DNA and Ions | Intercalation, PET Mechanism | Derivatives show potential for DNA cleavage studies and Ca2+ sensing. bohrium.comrroij.com |
| Organic Electronics | Blue Emitters in OLEDs | Electroluminescence | 9-(Fluoren-2-yl)anthracene derivatives achieve high efficiency and color purity. researchgate.net |
| 2D Materials | Self-Assembled Molecular Crystals | Halogen Bonding, π-π Stacking | Functionalized anthracenes form ordered 2D patterns for potential sensor applications. utc.edu |
| Photocatalysis | Degradation of Pollutants in MOFs | Photoactive Properties of Anthracene | Anthracene-containing MOFs show promise for degrading organic contaminants in water. nih.gov |
Advancements in Sustainable and Scalable Synthetic Methods
The transition towards greener and more efficient chemical manufacturing necessitates the development of sustainable and scalable methods for synthesizing this compound and its derivatives.
A key focus is the reduction of solvent use and energy consumption. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a significant advantage by often proceeding in the absence of bulk solvents. nih.gov This technique has been successfully applied to polymer synthesis and holds promise for the solid-state synthesis of anthracene derivatives, potentially reducing waste and avoiding issues related to low solubility. nih.gov Another approach is the use of green solvents and biocatalysis, which can lead to more environmentally benign and scalable production pathways. unito.it
| Synthetic Approach | Description | Advantages | Potential Application |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions. nih.gov | Reduced solvent use, access to novel structures, avoids solubility issues. | Solvent-free synthesis of anthracene-based polymers and other derivatives. nih.gov |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. researchgate.net | Scalability, improved process control, higher yields. | Large-scale production of building blocks for materials like porous organic cages. researchgate.net |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reactor without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, time and resource savings. | Efficient synthesis of complex anthracene derivatives like lepidopterene. researchgate.net |
| Green Chemistry | Use of sustainable solvents, catalysts, and reaction conditions. unito.it | Reduced environmental impact, increased safety. | Scalable synthesis of anthracene-based compounds using biocatalysis. unito.it |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanoscience
The most exciting future directions for this compound emerge from interdisciplinary research that merges chemistry with materials science and nanoscience. This synergy allows for the design and creation of functional materials with precisely controlled properties at the molecular level.
In materials science, anthracene derivatives are integral to the development of functional polymers and soft materials. rroij.comacs.org By incorporating the 9-anthracenylmethyl moiety into polymer chains, materials with specific photophysical or responsive properties can be created. For example, the reversible dimerization of anthracene upon photoirradiation can be used to create photo-responsive materials or cross-linked polymer networks. Research into mechanochemistry also highlights the interplay between mechanical stress and the electronic properties of anthracene molecules, which can be used to design "smart" materials that change their properties in response to physical force. rsc.org
At the nanoscale, anthracene derivatives are being used as fundamental components for building sophisticated architectures. Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions linked by organic ligands. nih.gov Incorporating photoactive linkers derived from anthracene can yield MOFs with applications in photocatalysis, gas storage, and chemical sensing. nih.gov Similarly, the synthesis of 2D molecular crystals from functionalized anthracenes is a prime example of bottom-up nanoscience, where molecular design dictates the structure and properties of a macroscopic material. utc.edu These interdisciplinary efforts are crucial for developing next-generation technologies in areas ranging from electronics and energy to bioimaging and environmental remediation. acs.orgntu.edu.cn
Q & A
Q. What are the common synthetic routes for 9-(Iodomethyl)anthracene, and what analytical techniques confirm its structure?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce the iodomethyl group at the anthracene C9 position. Post-synthesis, structural confirmation requires X-ray crystallography (XRD) for packing analysis , nuclear magnetic resonance (NMR) for substituent identification, and mass spectrometry for molecular weight verification. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What safety protocols are essential when handling this compound?
Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Dispose of contaminated materials as hazardous waste, adhering to local regulations. Respiratory protection (e.g., P95 masks) is recommended for aerosolized particles .
Q. Which spectroscopic methods characterize the photophysical properties of this compound?
UV-Vis absorption spectroscopy identifies π→π* transitions, while fluorescence spectroscopy measures emission maxima and quantum yields. Time-resolved fluorescence quenching assays assess excited-state behavior. For derivatives, molar extinction coefficients at specific wavelengths (e.g., ~450 nm) are critical for applications in photoinitiating systems .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge-transfer behavior. For example, electron-donating/withdrawing substituents alter absorption spectra, which can be modeled to optimize derivatives for optoelectronic applications .
Q. What strategies resolve contradictions in reported thermal stability data for anthracene derivatives?
Discrepancies in sublimation enthalpy or decomposition temperatures require controlled experiments using standardized TGA/DSC protocols. For instance, 9-Bromoanthracene’s sublimation enthalpy (100.5 ± 1.8 kJ/mol at 315–368 K) suggests similar iodomethyl derivatives may require inert atmospheres or reduced pressure to minimize degradation during analysis .
Q. How do steric effects influence this compound’s reactivity in cross-coupling reactions?
Steric hindrance from the bulky iodomethyl group can reduce coupling efficiency. Strategies include using Pd catalysts with bulky ligands (e.g., SPhos) or optimizing reaction temperatures. Crystallographic data (e.g., dihedral angles >80° in twisted anthracene derivatives) help quantify steric strain .
Q. What role does crystallography play in determining molecular packing of iodomethyl-substituted anthracenes?
Single-crystal XRD reveals packing motifs (e.g., herringbone vs. π-stacked arrangements) influenced by substituent size. For example, 9-(Pent-4-enyl)anthracene crystallizes in a monoclinic lattice (β = 119.1°, Z = 4) , providing a template to predict iodomethyl derivative packing and intermolecular interactions.
Q. How is this compound utilized in organic electronic devices?
Its high quantum yield (Φf up to 0.75) and blue emission make it suitable for OLEDs. Derivatives with extended conjugation (e.g., phenylethenyl groups) enhance charge transport in electroluminescent layers. Device performance is tested via current density-voltage-luminance (J-V-L) profiling .
Q. How should researchers address conflicting sublimation enthalpy values in anthracene derivatives?
Standardize measurement conditions (e.g., temperature range, pressure) and validate purity via HPLC. Compare data with structurally similar compounds (e.g., 9-Bromoanthracene’s sublimation enthalpy ) to identify outliers. Collaborative inter-laboratory studies improve reproducibility.
Q. What challenges exist in achieving regioselective substitution in anthracene derivatives?
Competing reactions at C9 vs. C10 positions require directing groups or protective strategies. For example, bromine at C9 facilitates iodomethyl substitution via halogen exchange. Computational modeling of transition states (DFT) predicts regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
